

α -Aminoisobutyric Acid (AIB): A Technical Guide to a Non-Metabolizable Amino Acid Probe

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Compound of Interest

Compound Name: Amogastrin

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Audience: Researchers, scientists, and drug development professionals.

Introduction

α -Aminoisobutyric acid (AIB) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during synthesis.[1] Its chemical structure, featuring a gem-dimethyl group at the α -carbon, makes it structurally unique among amino acids.[2] This configuration confers exceptional stability and resistance to metabolic degradation, rendering it a powerful tool in biological and medical research.[1][3] Because it is not metabolized, AIB serves as a specific probe for studying amino acid transport systems, particularly the Sodium-dependent System A.[4][5] This guide provides a comprehensive overview of AIB's properties, transport kinetics, its role in signaling, and detailed protocols for its use in experimental settings.

Core Properties of α -Aminoisobutyric Acid

The utility of AIB in research is grounded in two fundamental properties: its metabolic stability and its specific mode of transport into the cell.

Non-Metabolizable Nature

AIB's structure, with two methyl groups on its α -carbon, sterically hinders the enzymes that typically metabolize amino acids.[2] Once taken up by cells, it remains in a free and unchanged form, accumulating against a significant concentration gradient.[6][7] This resistance to enzymatic degradation is critical for its application as a tracer; its accumulation directly reflects

transport activity without the confounding variable of metabolic conversion.[1][8] This property is also leveraged in peptide design, where incorporating AIB can significantly increase a peptide's half-life and resistance to proteolysis.[2][9]

Primary Transport Mechanism: System A

AIB is predominantly transported into cells by the System A neutral amino acid transport system.[10][11] This system is characterized by its sodium-dependency and its preference for small, neutral amino acids like alanine, serine, and glycine.[6][12] Key features of AIB transport via System A include:

- **Sodium-Dependence:** The transport of AIB is coupled to the sodium gradient across the cell membrane. Depletion of extracellular Na⁺ inhibits AIB influx and can enhance its efflux.[10][13]
- **Energy-Dependence:** AIB uptake is an active process that requires cellular energy. Metabolic inhibitors that disrupt the proton motive force or glycolysis can prevent or greatly reduce AIB accumulation.[6][14]
- **Saturability:** The transport follows Michaelis-Menten kinetics, indicating a carrier-mediated process that can be saturated at high substrate concentrations.[5][6]

While primarily a System A substrate, some transport of AIB via the Na⁺-independent System L has been observed in certain tissues, where its uptake can be inhibited by large neutral amino acids like phenylalanine and leucine.[12][15]

Quantitative Data on AIB Transport

The kinetics of AIB transport have been characterized in numerous cell and tissue types. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of α -Aminoisobutyric Acid

Property	Value	Source
Molecular Formula	C₄H₉NO₂	[3]
Molecular Weight	103.12 g/mol	[3]
Synonyms	2-Aminoisobutyric acid, 2-Methylalanine	[16]

| Nature | Non-proteinogenic amino acid |[\[1\]](#)[\[16\]](#) |

Table 2: Kinetic Parameters of AIB Transport

Model System	Transport System	Apparent K _m (mM)	V _{max} (nmol/time/mg protein or plate)	Source
Osteoblastic Rat Osteosarcoma Cells (ROS 17/2)	System A	0.57	4.07 nmol/30 min/plate	[5]
Mouse Brain Slices (Pyruvate Medium)	Saturable Component	Not specified, but binding is weaker than in glucose medium	Unchanged from glucose medium	[17]

| Streptococcus lactis | Low-affinity system | Similar values for galactose or arginine energy sources | Similar values for galactose or arginine energy sources |[\[14\]](#) |

Table 3: Unidirectional Transfer Rate Constants of AIB

Tissue / Barrier	Experimental Condition	Transfer Rate Constant (ml g ⁻¹ min ⁻¹)	Source
Rat Brain (Thalamus)	Blood-to-Brain	0.0018	[18]
Rat Brain (In situ perfusion)	Blood-to-Brain (PS product)	0.0038 (μl/g/min)	[15]

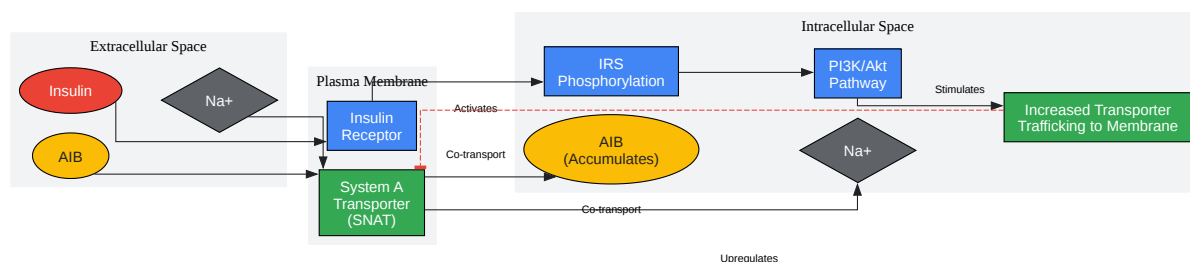
| Rat Brain (In situ perfusion with 2 mM Phenylalanine) | Blood-to-Brain (PS product) | 0.0013 (μl/g/min) |[15] |

AIB in Cellular Signaling

As a probe for System A, AIB is instrumental in studying the regulation of this transporter, which is closely linked to cellular growth, metabolic status, and hormone signaling.

Regulation by Insulin and Growth Factors

System A transport activity is often upregulated by hormones and growth factors, most notably insulin.[19] Insulin can increase the net uptake of AIB two- to threefold, primarily by stimulating influx without significantly affecting efflux.[19][20] This effect is thought to be part of insulin's broader role in promoting anabolic processes. The stimulation of AIB uptake by insulin parallels the hormone's effect on glucose uptake, suggesting a coordinated regulation of nutrient transport.[20] In some contexts, AIB1 (Amplified in Breast Cancer 1) deficiency has been shown to impair the insulin-like growth factor I signaling pathway, highlighting the intricate connections between amino acid transport coactivators and metabolic signaling.[21]



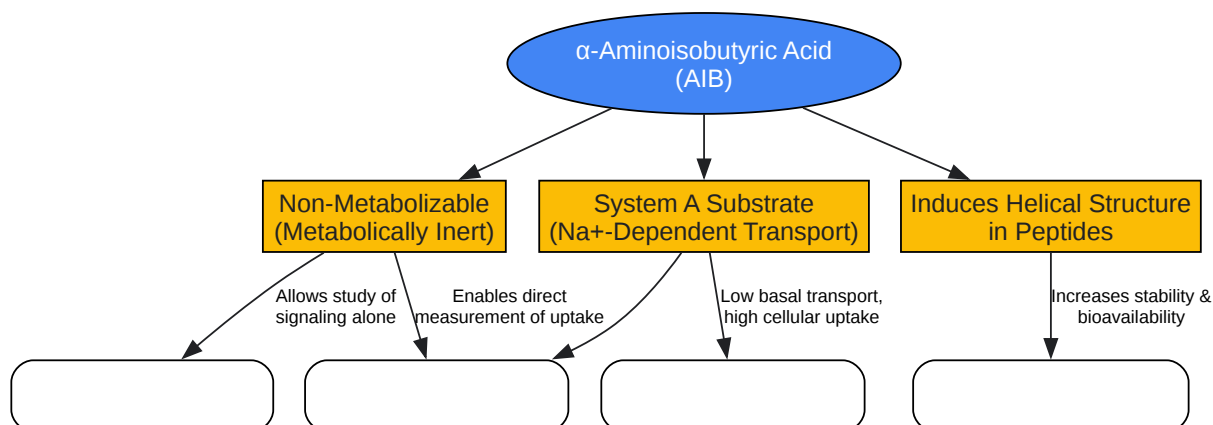
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Figure 1. Regulation of AIB transport via System A by insulin signaling.

Applications in Research and Drug Development

AIB's unique characteristics make it a versatile tool.

- **Tracer for System A Activity:** Radiolabeled AIB (e.g., [¹⁴C]AIB or [³H]AIB) is widely used to measure System A transport rates in vitro and in vivo.[10] This is valuable for studying metabolic changes in various conditions, including cancer, where System A activity is often upregulated to meet the high demand for amino acids.
- **Probe for BBB Permeability:** Due to its low rate of transport across the normal blood-brain barrier (BBB) but rapid uptake by brain cells, AIB is an excellent marker for measuring increases in BBB permeability.[18]
- **Peptide and Drug Design:** Incorporating AIB into peptides enhances their stability and can enforce specific secondary structures, such as helices.[2][16] This is a key strategy in developing peptide-based drugs with improved pharmacokinetic profiles, including cell-penetrating peptides for drug delivery.[9]
- **Investigating Metabolic Regulation:** Because AIB can stimulate certain cellular responses typically triggered by natural amino acids without being consumed, it helps to decouple transport-related signaling from downstream metabolic events.[4] For example, AIB can stimulate hepatic ornithine decarboxylase (ODC) activity, mimicking the effect of a protein meal.[4]



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Figure 2. Core properties of AIB and its resulting research applications.

Experimental Protocols

The most common application of AIB is in measuring amino acid transport. The following is a generalized protocol for an in vitro uptake assay using radiolabeled AIB in adherent cell cultures.

Protocol: Measuring [^{14}C]AIB Uptake in Adherent Mammalian Cells

This protocol is adapted from methodologies described for various cell and tissue types.[\[10\]](#)[\[22\]](#)

I. Materials

- Adherent cells of interest (e.g., SW480, K562)
- Complete cell culture medium (e.g., MEM with 10% FBS)
- 6-well or 12-well cell culture plates

- Uptake Buffer (e.g., Hank's Balanced Salt Solution - HBSS, or a Na⁺-free buffer for control experiments)
- [¹⁴C]α-aminoisobutyric acid (stock solution of known specific activity)
- Unlabeled AIB (for competition experiments)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter
- Protein assay kit (e.g., BCA or Bradford)

II. Cell Culture and Seeding

- Culture cells under standard conditions (37°C, 5% CO₂).
- Seed cells into 6-well plates at a density that ensures they reach a confluent monolayer on the day of the experiment (e.g., 3 x 10⁵ cells/well for SW480 cells).[\[22\]](#)
- Allow cells to adhere and grow for 24-48 hours.

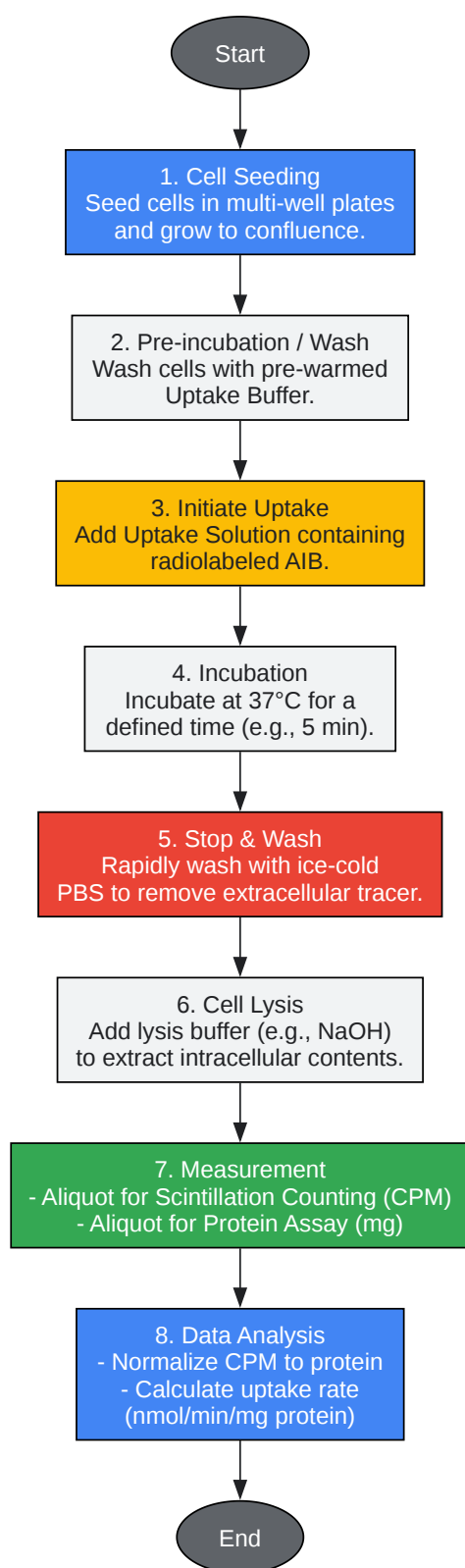
III. AIB Uptake Assay

- On the day of the experiment, aspirate the culture medium from the wells.
- Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
- Prepare the "Uptake Solution": Dilute [¹⁴C]AIB in pre-warmed Uptake Buffer to the desired final concentration (e.g., 0.1 mM). The final concentration may be optimized based on the transporter's K_m.[\[23\]](#)
- To start the uptake, add 1 mL of the Uptake Solution to each well.

- Incubate the plate at 37°C for a defined period. For initial rate measurements, short incubation times (e.g., 1-5 minutes) are used.^[10] A time-course experiment should be performed to determine the linear range of uptake.
- To stop the uptake, rapidly aspirate the Uptake Solution and immediately wash the monolayer three times with 2 mL of ice-cold PBS. This removes extracellular tracer.
- Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
- Transfer the lysate from each well into a separate scintillation vial.
- Add 5 mL of scintillation cocktail to each vial.
- Measure the radioactivity in a liquid scintillation counter (counts per minute, CPM).
- Use a small aliquot of the lysate (e.g., 20 µL) to determine the total protein content in each well.

IV. Data Analysis

- Normalize the CPM for each sample to its protein content (CPM/mg protein).
- Convert the normalized CPM to a molar amount of AIB uptake (e.g., nmol/mg protein) using the specific activity of the [¹⁴C]AIB stock.
$$\text{Uptake (nmol/mg)} = (\text{CPM}_{\text{sample}} / \text{mg}_{\text{protein}}) / (\text{Specific Activity in CPM/nmol})$$
- Plot uptake (nmol/mg protein) against time to confirm linearity and determine the transport rate.



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Figure 3. Standard experimental workflow for an in vitro AIB uptake assay.

Conclusion

α -Aminoisobutyric acid is an invaluable tool for researchers in cell biology, neuroscience, and drug development. Its resistance to metabolism and specific transport via System A allow for the precise and reliable quantification of amino acid transport activity. This enables detailed investigation into the regulation of nutrient uptake by hormones, growth factors, and pharmacological agents. Furthermore, its structural properties provide a stable scaffold for the design of novel peptide therapeutics. A thorough understanding of AIB's properties and its associated experimental methodologies is essential for leveraging its full potential in advancing scientific discovery.

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References

- 1. α -Aminoisobutyric Acid: What Makes It Unique? -ETprotein [etprotein.com]
- 2. lifetein.com [lifetein.com]
- 3. Aminoisobutyric acid | C₄H₉NO₂ | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Non-metabolizable amino acids are potent stimulators of hepatic and renal ornithine decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of a neutral amino acid transport system (system A) in osteoblastic rat osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of alpha-aminoisobutyric acid transport in a thermophilic microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of α -Aminoisobutyric Acid Transport in a Thermophilic Microorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of alpha-aminoisobutyric acid transport in rat skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics of alpha-aminoisobutyric acid transport by lactating rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characteristics and energy requirements of an alpha-aminoisobutyric acid transport system in Streptococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transport of alpha-aminoisobutyric acid across the blood-brain barrier studied with in situ perfusion of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 17. Kinetics of and rate equations for the uptake of alpha-amino-isobutyric acid and gamma-aminobutyric acid by mouse brain slices incubated in a glucose-free medium containing pyruvate as the energy source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transport of alpha-aminoisobutyric acid across brain capillary and cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha-aminoisobutyric acid transport in rat soleus muscle and its modification by membrane stabilizers and insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Additive effects of prior exercise and insulin on glucose and AIB uptake by rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AIB1/SRC-3 deficiency affects insulin-like growth factor I signaling pathway and suppresses v-Ha-ras-induced breast cancer initiation and progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
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